N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
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Overview
Description
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is an organic compound that features a bromophenyl group, a pyrazolyl group, and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated precursor under basic conditions.
Attachment of the bromophenyl group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-bromobenzyl chloride in the presence of a base.
Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
- N-(4-fluorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
- N-(4-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide
Uniqueness
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can result in distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10(9-19-12(3)8-11(2)18-19)15(20)17-14-6-4-13(16)5-7-14/h4-8,10H,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBDHGMVJIHOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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